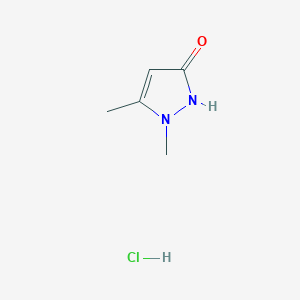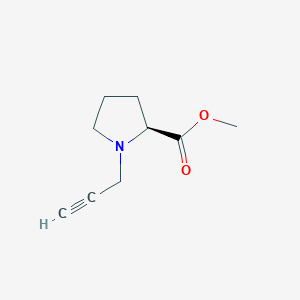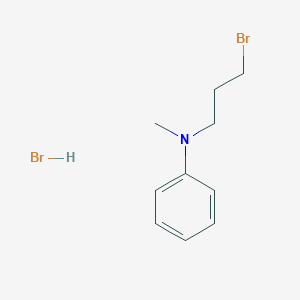
盐酸 4-甲基-3-(1-甲基-1H-吡唑-4-基)苯甲酸
描述
“4-methyl-3-(1-methyl-1H-pyrazol-4-yl)benzoic acid hydrochloride” appears to be a complex organic compound. However, there is limited information available specifically for this compound. It likely contains a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds1. Pyrazole derivatives are known for their diverse pharmacological effects1.
Synthesis Analysis
The specific synthesis process for “4-methyl-3-(1-methyl-1H-pyrazol-4-yl)benzoic acid hydrochloride” is not readily available. However, imidazole, a similar heterocyclic compound, was first synthesized from glyoxal and ammonia1.Molecular Structure Analysis
The molecular structure of “4-methyl-3-(1-methyl-1H-pyrazol-4-yl)benzoic acid hydrochloride” is not explicitly provided. However, it likely contains a pyrazole ring, which is a five-membered heterocyclic moiety1.Chemical Reactions Analysis
The specific chemical reactions involving “4-methyl-3-(1-methyl-1H-pyrazol-4-yl)benzoic acid hydrochloride” are not available in the retrieved information.Physical And Chemical Properties Analysis
The specific physical and chemical properties of “4-methyl-3-(1-methyl-1H-pyrazol-4-yl)benzoic acid hydrochloride” are not available in the retrieved information.科学研究应用
-
Medicinal Chemistry
- Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
- They are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
- The many pharmacological functions of the pyrazole moiety and different synthesis techniques were discussed .
-
Anticancer Research
-
Anti-inflammatory Research
-
Anticonvulsant Research
-
Antioxidant Research
-
Antimicrobial Research
-
Synthesis of Derivatives
- Pyrazoles are used in the synthesis of various derivatives. For instance, a magnetically separable nanocatalyst has been used for the preparation of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) derivatives .
- The products have been obtained in high yields and short reaction times, and the catalyst was successfully reused for three times without significant decrement of its catalytic activity .
-
Antioxidant and Anticancer Activities
- Some 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) derivatives have shown good radical scavenging activity, and half of them are more active than ascorbic acid used as standard .
- Several derivatives proved to be cytotoxic in the RKO cell line. In particular, compound 3i proved to be a very potent scavenger with an IC50 of 6.2±0.6 µM and exhibited an IC50 of 9.9±1.1 μM against RKO cell .
-
Industrial and Biological Applications
- Materials containing 4,4′-bipyridin-1-ium cation, which is structurally similar to pyrazoles, have different industrial and biological applications .
- They have been utilized for extraction of lead ions from neutral aqueous environment, preparation of solid-state electrochromic system, and removal of dyes .
- They have been also used as a dual redox shuttle for supercapacitors, herbicide, and catalysts in organic synthesis .
-
Strong Wideband Microwave Absorption
-
Biosensing of Cancer Biomarkers
-
Determination of Aflatoxins in Pistachio Samples
-
Removal of Hg (II) in Aqueous Solutions
-
Photodegradation of Methylene Blue Dye
-
Heavy Metal Adsorption
安全和危害
The safety and hazards associated with “4-methyl-3-(1-methyl-1H-pyrazol-4-yl)benzoic acid hydrochloride” are not explicitly mentioned in the retrieved information.
未来方向
The future directions for “4-methyl-3-(1-methyl-1H-pyrazol-4-yl)benzoic acid hydrochloride” are not explicitly mentioned in the retrieved information. However, given the broad range of chemical and biological properties of pyrazole derivatives, they have become an important synthon in the development of new drugs1.
Please note that this analysis is based on the limited information available and may not fully cover all aspects of “4-methyl-3-(1-methyl-1H-pyrazol-4-yl)benzoic acid hydrochloride”. Further research and studies would be needed for a more comprehensive understanding.
属性
IUPAC Name |
4-methyl-3-(1-methylpyrazol-4-yl)benzoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2.ClH/c1-8-3-4-9(12(15)16)5-11(8)10-6-13-14(2)7-10;/h3-7H,1-2H3,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPOMSYMGANPXKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)C2=CN(N=C2)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-3-(1-methyl-1H-pyrazol-4-yl)benzoic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)propane-1,3-diamine](/img/structure/B1435857.png)





![Tert-butyl 5-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1435869.png)





![6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1435878.png)
![2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethan-1-amine](/img/structure/B1435880.png)